Lipophilicity Advantage Over the Unsubstituted 2‑Phenylpyrrolidine Core
Compared to the widely accessible 2‑phenylpyrrolidine (no tert‑butyl substituent), the target compound exhibits a significantly higher lipophilicity, quantified by XLogP3. The computed XLogP3 for (2S)-2-(3-tert-butylphenyl)pyrrolidine is 3.5 [1], whereas 2‑phenylpyrrolidine has an XLogP3 of 1.8 [2]. This 1.7 log‑unit increase translates to roughly a 50‑fold higher octanol‑water partition coefficient, predicting superior passive membrane permeability and blood‑brain barrier penetration, a critical advantage for central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2‑Phenylpyrrolidine, XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +1.7 log units (≈ 50‑fold higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm; values retrieved from PubChem 2025 release |
Why This Matters
Higher lipophilicity enhances passive membrane permeation and predicted blood‑brain barrier penetration, making the compound better suited for CNS‑targeted lead discovery.
- [1] PubChem. (2025). Compound Summary: (2S)-2-(3-tert-butylphenyl)pyrrolidine, CID 66518632. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66518632 View Source
- [2] PubChem. (2025). Compound Summary: 2‑Phenylpyrrolidine, CID 261892. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/261892 View Source
